![molecular formula C13H24N2O4 B2605288 Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate CAS No. 1251000-86-8](/img/structure/B2605288.png)
Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate is a synthetic organic compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms within the ring system . It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate typically involves the reaction of tert-butyl chloroformate with a suitable spirocyclic amine precursor . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation . The reaction mixture is often cooled to 0°C to control the exothermic nature of the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
化学反応の分析
Types of Reactions
Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines . Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
科学的研究の応用
Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate has several applications in scientific research, including:
Organic Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its ability to interact with biological targets.
Material Science: It is explored for its potential use in the development of new materials with unique structural properties.
作用機序
The mechanism by which tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with enzymes or receptors, modulating their activity through binding interactions . The spirocyclic structure allows for unique spatial arrangements that can enhance binding affinity and specificity . Molecular targets and pathways involved would vary based on the specific biological context being studied .
類似化合物との比較
Similar Compounds
Similar compounds to tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate include other spirocyclic compounds with oxygen and nitrogen atoms in their ring systems, such as:
- Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate
- Tert-butyl 4,8-dioxa-1,11-diazaspiro[5.6]dodecane-11-carboxylate
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and the resulting chemical properties. The presence of both oxygen and nitrogen atoms within the spirocyclic structure provides unique reactivity and potential for diverse applications .
特性
IUPAC Name |
tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(16)15-5-7-18-10-13(8-15)9-17-6-4-14-13/h14H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCKEOCDCXXNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2(C1)COCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
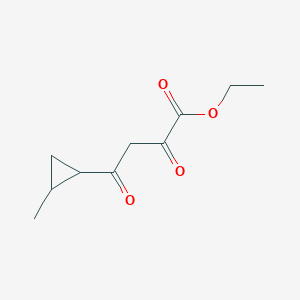
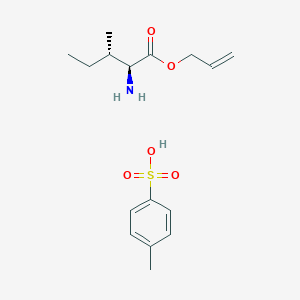
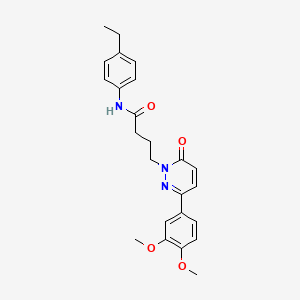
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2605210.png)
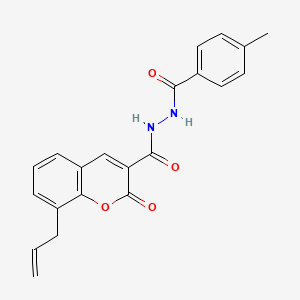
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2605212.png)
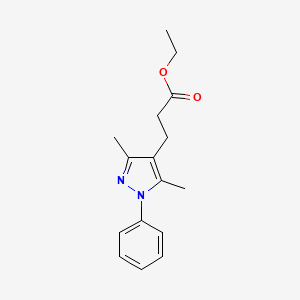
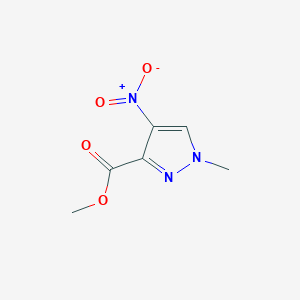
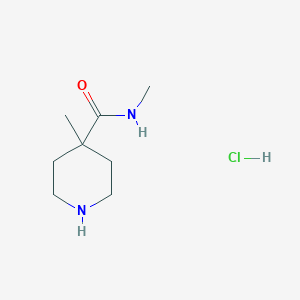


![5-allyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2605225.png)
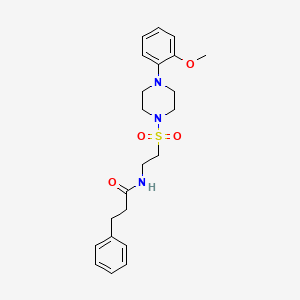
![1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2605228.png)
